2,6-Naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Naphthyridine and its derivatives has been explored in various studies . For instance, a new methodology has been worked out for the synthesis of [2, 6] benzo[c]naphthyridines . Another study discussed the synthesis of 2,6-naphthyridine via Ruthenium-Catalyzed [2+2+2] Cycloaddition .Molecular Structure Analysis
The molecular structure of 2,6-Naphthyridine consists of a fused system of two pyridine rings . The molecular formula is C8H6N2 . The structure can be further analyzed using 2D and 3D conformer models .Chemical Reactions Analysis
The chemical reactions involving 2,6-Naphthyridine have been studied in various contexts . For instance, one study discussed the reactivity of 2,6-Naphthyridine in the context of fragment-based drug discovery .Physical And Chemical Properties Analysis
2,6-Naphthyridine has a density of 1.2±0.1 g/cm3, a boiling point of 286.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 110.0±3.0 cm3 .Scientific Research Applications
Anticancer Properties
2,6-Naphthyridine derivatives demonstrate significant potential in anticancer applications. They are pharmacologically active and have shown a variety of effects including anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. A particular focus has been on the anticancer activity of these compounds, with structure–activity relationship (SAR) and molecular modeling studies contributing to our understanding of their mechanisms (Lavanya et al., 2021).
Synthesis Methods
The synthesis of 2,6-Naphthyridine and its derivatives, such as 4-Methyl-2,6-naphthyridine, has been well-documented. These syntheses typically involve cyclization and a series of reactions leading to various derivatives, with their ultraviolet (UV) spectra being a point of study (Taurins & Li, 1974).
Protein Kinase D Inhibitors
2,6-Naphthyridine derivatives have been identified as dual protein kinase C/D (PKC/PKD) inhibitors. This finding is significant for heart failure therapy, as PKD inhibition in the heart is proposed as a potential antihypertrophic mechanism. The selectivity between PKD and PKC is crucial for understanding their effects in cardiac hypertrophy and heart failure models (Meredith et al., 2010).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have over 17,000 compounds that have been used in a variety of biomedical applications. These compounds provide ligands for several receptors in the body, highlighting their versatility in medical research (Oliveras et al., 2021).
Solvent-Free Synthesis
A solvent-free and catalyst-free method for the synthesis of 1,6-Naphthyridine derivatives has been developed. This method is environmentally friendly and yields high percentages of 1,2-Dihydro[1,6]-naphthyridine derivatives (Hameed, 2015).
Conducting Polymers
2,6-Naphthyridine derivatives have been used in the synthesis of conducting polymers. For example, the π-conjugated poly(1,5-naphthyridine-2,6-diyl) (P(2,6-N)) exhibits unique optical properties and electrochemical redox reactions, making it a candidate for applications in materials science (Saito & Yamamoto, 1995).
Insecticidal Activities
1,8-Naphthyridine derivatives have shown promising insecticidal activities. Their efficacy against pests like cowpea aphids has been studied, indicating potential applications in agriculture (Hou, Jing, & Shao, 2017).
Nonlinear Optical Properties
1,6-Naphthyridines are known for their nonlinear optical properties, showing second harmonic generation upon excitation. Their photophysical properties, including fluorescence lifetime and quantum yield, have been studied, indicating potential in nonlinear optics (Indirapriyadharshini et al., 2002).
Safety And Hazards
Future Directions
Naphthyridines, including 2,6-Naphthyridine, are a fascinating object of research due to their wide range of biological activity . They are being explored for use in therapeutic purposes, particularly in cancer and infectious diseases treatment . The reactivity of 2,6-Naphthyridine is also being studied for potential use in fragment-based drug discovery .
properties
IUPAC Name |
2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNMISUJOQAFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179941 | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthyridine | |
CAS RN |
253-50-9 | |
Record name | 2,6-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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